3-(Chlorodifluoromethoxy)benzoyl fluoride
Overview
Description
- 3-(Chlorodifluoromethoxy)benzoyl fluoride , also known by its chemical formula C8H4ClF3O2 , is a compound with a molecular weight of 224.56 g/mol .
- It is a colorless liquid with a melting point of -28°C and a boiling point of 159-161°C .
- The compound is used in various applications, including the manufacture of high-octane fuels, steel production, and hydrofluoric acid production.
Synthesis Analysis
- The synthesis of 3-(Chlorodifluoromethoxy)benzoyl fluoride can be achieved through various methods, including fluorination or substitution reactions.
- Notably, metal-based methods have been developed for transferring CF2H to different carbon sites, both stoichiometrically and catalytically.
Molecular Structure Analysis
- The compound has the following molecular formula: C8H4ClF3O2 .
- It consists of one calcium (Ca) atom bonded to two fluorine (F) atoms.
- The crystal structure is isometric and hexoctahedral, often forming cubic crystals or twinned cubes.
Chemical Reactions Analysis
- 3-(Chlorodifluoromethoxy)benzoyl fluoride can participate in various reactions, including electrophilic, nucleophilic, and radical processes.
- Stereoselective difluoromethylation remains limited but promising.
- Recent advances have streamlined access to pharmaceutical-relevant molecules.
Physical And Chemical Properties Analysis
- The compound has a density ranging from 3.18 to 3.25 g/cm³ .
- It is chemically inert and does not readily react with most acids or common chemicals.
- However, it can cause burns to eyes, skin, and mucous membranes.
Safety And Hazards
- 3-(Chlorodifluoromethoxy)benzoyl fluoride is flammable and may explode when heated.
- Vapors can form explosive mixtures with air and may flash back to a source of ignition.
Future Directions
- Continued research into difluoromethylation processes and site-selective installation of CF2H onto large biomolecules holds promise for pharmaceutical applications.
Please note that this analysis is based on available information, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
3-[chloro(difluoro)methoxy]benzoyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-8(11,12)14-6-3-1-2-5(4-6)7(10)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRASVHPMHKNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)C(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632768 | |
Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)benzoyl fluoride | |
CAS RN |
39161-74-5 | |
Record name | 3-[Chloro(difluoro)methoxy]benzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40632768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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